REACTION_CXSMILES
|
[NH2:1][C:2]([NH2:4])=[O:3].Cl[CH:6]([C:12]([C:14]([F:17])([F:16])[F:15])=O)[C:7]([O:9][CH2:10][CH3:11])=[O:8].O>CN(C)C=O>[NH2:1][C:2]1[O:3][C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[C:12]([C:14]([F:15])([F:17])[F:16])[N:4]=1
|
Name
|
|
Quantity
|
53.2 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
38.6 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)OCC)C(=O)C(F)(F)F
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
FILTRATION
|
Details
|
Suction filtration of the mixture
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Type
|
CUSTOM
|
Details
|
provided a mustard-colored solid material which when
|
Type
|
CUSTOM
|
Details
|
dried under an infrared lamp
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1OC(=C(N1)C(F)(F)F)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26 g | |
YIELD: CALCULATEDPERCENTYIELD | 65.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |